Chlorpheniramine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

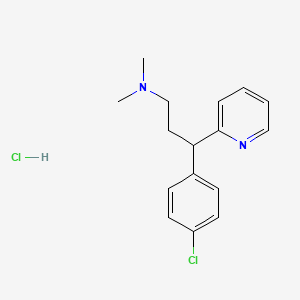

Chlorpheniramine hydrochloride is a useful research compound. Its molecular formula is C16H20Cl2N2 and its molecular weight is 311.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medical Applications

Chlorpheniramine functions primarily as a histamine H1 receptor antagonist, which helps mitigate the effects of histamine during allergic reactions. Its primary medical applications include:

- Allergic Rhinitis : Chlorpheniramine is commonly prescribed to relieve symptoms such as sneezing, runny nose, and itchy eyes caused by allergies and hay fever. Studies indicate that it effectively reduces symptom severity in both adults and children .

- Common Cold Relief : While it does not cure the common cold, chlorpheniramine can alleviate associated symptoms like cough and nasal congestion .

- Urticaria Treatment : Chlorpheniramine has been used in clinical settings to treat urticaria (hives). A double-blind study showed that it could provide relief from cold-induced urticaria, although its effectiveness compared to other antihistamines like cyproheptadine was limited .

- Veterinary Uses : Chlorpheniramine is also utilized in veterinary medicine for treating allergies in animals, demonstrating its versatility across species .

Case Study 1: Efficacy in Allergic Rhinitis

A study involving children with severe perennial allergic rhinitis found that chlorpheniramine significantly suppressed allergy symptoms for up to 30 hours post-administration. Serum concentrations correlated inversely with symptom severity, highlighting its effectiveness in managing allergic responses .

Case Study 2: Chlorpheniramine-Induced Hypersensitivity

A rare case documented a 45-year-old woman who developed urticaria after taking chlorpheniramine. Despite its common use for allergies, this case underscores the potential for hypersensitivity reactions, necessitating careful patient monitoring when prescribing this medication .

Side Effects and Precautions

While chlorpheniramine is generally well-tolerated, it can cause side effects such as drowsiness, dry mouth, dizziness, and gastrointestinal disturbances. Serious reactions may include allergic responses characterized by hives or difficulty breathing . Caution is advised when administering chlorpheniramine to children under six years old due to safety concerns.

Comparative Data Table

| Application Area | Efficacy Level | Notable Findings |

|---|---|---|

| Allergic Rhinitis | High | Significant symptom reduction observed in studies |

| Common Cold | Moderate | Alleviates symptoms but does not shorten duration |

| Urticaria | Variable | Effective but less so than some alternatives |

| Veterinary Medicine | High | Commonly used for treating animal allergies |

Analyse Chemischer Reaktionen

Route 1: Friedel-Crafts Alkylation

4-Chlorophenylacetonitrile reacts with 2-chloropyridine in the presence of sodium amide (NaNH₂), forming γ-(4-chlorophenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine. Subsequent hydrolysis and decarboxylation yield chlorpheniramine, which is then converted to the hydrochloride salt .

Route 2: Coupling Reaction

A modern approach uses benzyl chloride derivatives and 2-halopyridines in a three-step process:

-

Coupling : Benzyl chloride halogen reacts with 2-halopyridine via a palladium-catalyzed cross-coupling to form 2-(4-chlorobenzyl)pyridine.

-

Alkylation : The intermediate reacts with N,N-dimethylaminoethyl chloride in the presence of NaNH₂ to yield chlorpheniramine.

-

Salt Formation : Maleic acid or hydrochloric acid is added to produce the final salt .

Key Advantages of Route 2:

-

Yield : >80% for intermediate 2-(4-chlorobenzyl)pyridine (vs. <20% in traditional methods) .

-

Mild Conditions : Avoids high-pressure acetylene gas and harsh Friedel-Crafts by-products .

Oxidation Reactions

Chlorpheniramine undergoes oxidation in alkaline media, with mechanisms elucidated for uncatalyzed and osmium(VIII)-catalyzed pathways:

Uncatalyzed Oxidation by Diperiodatoargentate(III) (DPA)

In alkaline conditions (pH 10–12), DPA oxidizes chlorpheniramine via a free-radical mechanism:

-

Deprotonation : DPA ([Ag(HIO₆)₂]⁵⁻) reacts with OH⁻ to form [Ag(HIO₆)(OH)]⁴⁻.

-

Ligand Displacement : Loss of IO₄⁻ generates reactive monoperiodatoargentate(III) ([Ag(HIO₆)]⁻).

-

Radical Formation : [Ag(HIO₆)]⁻ abstracts an electron from chlorpheniramine, forming a carbon-centered radical and Ag(II) .

Kinetic Parameters (25°C):

| Parameter | Value |

|---|---|

| Rate constant (k₁) | 1.2×10−3s−1 |

| Activation energy (Eₐ) | 45.2 kJ/mol |

| Order in [CPM] | 0.5 |

| Order in [OH⁻] | 0.7 |

Os(VIII)-Catalyzed Oxidation

Os(VIII) accelerates the reaction by forming a transient complex with chlorpheniramine:

-

Pre-equilibrium : Os(VIII) hydroxylates to [OsO₄(OH)₂]²⁻.

-

Complexation : Chlorpheniramine binds to Os(VIII), forming a ternary intermediate (C₂).

-

Electron Transfer : C₂ reacts with DPA, regenerating Os(VIII) and producing Ag(II) and a chlorpheniramine radical .

Catalytic Efficiency:

| Parameter | Value |

|---|---|

| Catalytic constant (K_C) | 2.8×104M−1 |

| Rate enhancement | 12-fold |

Solution-Phase Interactions

Chlorpheniramine’s behavior in aqueous and alcoholic solvents reveals key solvation effects:

Volumetric and Viscometric Studies

In water-methanol/ethylene glycol systems (298.15–318.15 K):

-

Apparent molar volume (Φ₀) decreases with alcohol concentration, indicating strong drug-solvent interactions.

-

Jones-Dole coefficient (B) values (0.12–0.18) suggest structure-breaking effects in water but structure-making in alcohols .

Thermodynamic Parameters (MeOH:H₂O = 1:1):

| Parameter | Value (298.15 K) |

|---|---|

| ΔG_solvation | −18.3 kJ/mol |

| ΔH_solvation | −24.1 kJ/mol |

| ΔS_solvation | +19.4 J/mol·K |

Stability and Degradation

-

pH Sensitivity : Stable in acidic conditions (pH 3–5) but degrades rapidly above pH 7 via hydrolysis of the pyridine and dimethylamino groups .

-

Oxidative Stress : High concentrations (1.5 mM) induce oxidative DNA damage in lymphocytes, mediated by lipid peroxidation and glutathione depletion .

Structural Confirmation

Eigenschaften

CAS-Nummer |

56343-98-7 |

|---|---|

Molekularformel |

C16H20Cl2N2 |

Molekulargewicht |

311.2 g/mol |

IUPAC-Name |

3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C16H19ClN2.ClH/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;/h3-9,11,15H,10,12H2,1-2H3;1H |

InChI-Schlüssel |

NOXNCSQBTYNMHD-UHFFFAOYSA-N |

SMILES |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.Cl |

Kanonische SMILES |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.Cl |

Key on ui other cas no. |

56343-98-7 |

Verwandte CAS-Nummern |

25523-97-1 (Parent) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.